methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-aminobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Carboxylate salts.
Scientific Research Applications
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
2-Aminobenzoic acid: Another precursor used in the synthesis.
Methyl 2-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate: A structurally similar compound with slight variations in the indole ring.
Uniqueness
Methyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-16(12-7-3-5-9-14(12)20-11)17(22)18(23)21-15-10-6-4-8-13(15)19(24)25-2/h3-10,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPKXCYTHUYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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